molecular formula C8H10FNO2 B13360133 Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13360133
M. Wt: 171.17 g/mol
InChI Key: IFVWMCYFJGRABA-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.

Scientific Research Applications

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • 4-Methyl-1H-pyrrole-2-carboxylate
  • 1-Methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, reactivity, and binding affinity to biological targets .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

ethyl 3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

IFVWMCYFJGRABA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)F

Origin of Product

United States

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